
Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique cyclobutane ring structure, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The initial step involves the formation of the cyclobutane ring through a [2+2] cycloaddition reaction.
Introduction of Amino and Hydroxyl Groups: Subsequent steps involve the introduction of amino and hydroxyl groups at specific positions on the cyclobutane ring. This can be achieved through various methods, including nucleophilic substitution and reduction reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield a primary amine.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C5H12ClNO
- Molecular Weight : 137.61 g/mol
- CAS Number : 1909286-97-0
The compound features an amino group and a hydroxyl group, which contribute to its reactivity and interactions with biological systems. Its unique cyclobutane structure allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.
Organic Synthesis
Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride is widely used as a versatile building block for synthesizing more complex organic molecules. Its structural characteristics enable various reactions:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The amino group can be reduced to yield primary amines.
- Substitution Reactions : The amine can participate in nucleophilic substitutions, leading to various derivatives.
These reactions are crucial in developing pharmaceuticals and fine chemicals.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of drugs such as Lurasidone Hydrochloride, which is used for treating schizophrenia and bipolar depression.
- Pain Management : Research indicates its use in managing acute postoperative pain following surgical procedures.
Biological Studies
This compound is of interest in biological research due to its interactions with enzymes and receptors:
- Enzyme Mechanisms : Studies have demonstrated its capacity to modulate enzyme activity through specific molecular interactions .
- Protein-Ligand Interactions : The compound's ability to form hydrogen bonds enhances its potential as a ligand in biochemical assays.
Case Studies and Research Findings
Several studies have highlighted the compound's applications across different fields:
Mechanism of Action
The mechanism of action of Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- Rac-(1R,2R)-2-methanesulfonylcyclobutan-1-amine hydrochloride
- Rac-(1R,2R)-2-(trifluoromethyl)cyclohexan-1-amine hydrochloride
Uniqueness
Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride is unique due to its specific cyclobutane ring structure and the presence of both amino and hydroxyl functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Biological Activity
Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride, commonly referred to as (1R,2R)-2-amino-1-methylcyclobutanol hydrochloride, is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : (1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride
- CAS Number : 1909286-97-0
- Molecular Formula : C5H12ClNO
- Molecular Weight : 137.61 g/mol
- Purity : 97% .
Structural Characteristics
The compound features a cyclobutane ring with an amino group and a hydroxyl group, contributing to its biological activity. The stereochemistry at the 1 and 2 positions is critical for its pharmacological effects.
Research indicates that (1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride may act as an inhibitor of specific proteins involved in cellular processes. One notable target is the MCL-1 protein, which plays a significant role in regulating apoptosis in cancer cells. Inhibition of MCL-1 can induce apoptosis in cancerous cells, making this compound a candidate for cancer therapy .
Therapeutic Applications
The compound has been explored for potential applications in treating various conditions:
- Cancer Therapy : As an MCL-1 inhibitor, it shows promise in the treatment of cancers where MCL-1 is overexpressed.
Application | Mechanism | Evidence |
---|---|---|
Cancer Treatment | MCL-1 Inhibition | Induces apoptosis in cancer cells |
Neuroprotection | Potential neuroprotective effects under investigation | Preliminary studies suggest benefits |
Case Study 1: MCL-1 Inhibition
A study published in WO2019/222112 highlights the effectiveness of (1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride as an MCL-1 inhibitor. The research demonstrated that this compound could significantly reduce the viability of cancer cell lines with high MCL-1 expression levels. The results suggest that targeting MCL-1 with this compound could enhance therapeutic outcomes in certain types of cancers .
Case Study 2: Neuroprotective Effects
Preliminary research has indicated that (1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride may exhibit neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. Further investigation is required to confirm these effects and explore potential applications in neurodegenerative diseases .
Properties
IUPAC Name |
(1R,2R)-2-amino-1-methylcyclobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(7)3-2-4(5)6;/h4,7H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFAFIGXWGOROW-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H]1N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.